5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1190016-74-0
VCID: VC7594349
InChI: InChI=1S/C22H16N6O5/c1-30-15-5-3-14(4-6-15)28-21-16(9-24-28)22(29)27(11-23-21)10-19-25-20(26-33-19)13-2-7-17-18(8-13)32-12-31-17/h2-9,11H,10,12H2,1H3
SMILES: COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Molecular Formula: C22H16N6O5
Molecular Weight: 444.407

5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

CAS No.: 1190016-74-0

Cat. No.: VC7594349

Molecular Formula: C22H16N6O5

Molecular Weight: 444.407

* For research use only. Not for human or veterinary use.

5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one - 1190016-74-0

Specification

CAS No. 1190016-74-0
Molecular Formula C22H16N6O5
Molecular Weight 444.407
IUPAC Name 5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C22H16N6O5/c1-30-15-5-3-14(4-6-15)28-21-16(9-24-28)22(29)27(11-23-21)10-19-25-20(26-33-19)13-2-7-17-18(8-13)32-12-31-17/h2-9,11H,10,12H2,1H3
Standard InChI Key JROFPENXANPCOX-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6

Introduction

Structural Overview

The compound is a hybrid structure combining several functional groups and heterocyclic systems:

  • Core Framework: Pyrazolo[3,4-d]pyrimidinone serves as the central scaffold.

  • Substituents:

    • A 1,2,4-oxadiazole ring substituted with a benzodioxole group.

    • A methoxyphenyl group attached to the pyrazolo-pyrimidinone core.

Key Features:

  • Molecular Complexity: The molecule integrates aromaticity (benzodioxole and methoxyphenyl) with heteroatoms (nitrogen and oxygen in oxadiazole and pyrimidinone).

  • Potential for Intermolecular Interactions: The presence of hydrogen bond donors (NH group) and acceptors (oxygen atoms) suggests potential for crystal packing and supramolecular interactions.

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions. Although specific procedures for this exact compound are not detailed in the provided results, similar molecules are synthesized through:

  • Formation of the Oxadiazole Ring: This step often involves cyclization reactions using hydrazides and carboxylic acids or their derivatives.

  • Construction of the Pyrazolo[3,4-d]pyrimidinone Core: This is achieved via condensation reactions between hydrazines and pyrimidinone precursors.

  • Final Assembly: Coupling reactions to attach substituents like benzodioxole or methoxyphenyl groups.

General Reaction Conditions:

  • Solvents such as ethanol or dimethylformamide (DMF).

  • Catalysts like p-toluenesulfonic acid or sodium acetate.

  • Reflux conditions to ensure cyclization.

Biological Relevance

Compounds containing similar structural motifs are known for diverse biological activities:

  • Antibacterial Activity: Oxadiazole derivatives have shown efficacy against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial enzymes .

  • Antifungal and Antiviral Potential: Pyrazolo-pyrimidinone frameworks are explored for their interaction with fungal cell membranes and viral enzymes.

  • CNS Activity: Benzodioxole-containing molecules are investigated for neuroprotective effects due to their interaction with neurotransmitter receptors.

Applications

This compound's structure suggests potential applications in medicinal chemistry:

  • Drug Development: As a lead compound for antibacterial or anticancer agents.

  • Material Science: Heterocyclic compounds are used in designing organic semiconductors or dyes.

Table: Comparison with Related Compounds

FeatureTarget CompoundRelated Compounds
Core StructurePyrazolo[3,4-d]pyrimidinonePyrazoles, Pyrimidines
SubstituentsBenzodioxole (aromatic), MethoxyphenylPhenyl, Halogenated Aromatics
Biological ActivityAntibacterial (potential), CNS-activeAntibacterial (e.g., Staphylococcus aureus), Anti-inflammatory
Synthesis ComplexityModerate (multi-step with cyclization)Moderate

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